3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate
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Overview
Description
3-(4-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate is a synthetic organic compound belonging to the class of chromen-2-ones. This compound is characterized by its chromen-2-one core structure, which is substituted with a methoxyphenyl group at the 3-position, a methyl group at the 4-position, and an acetate group at the 7-position. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-2-one core, followed by the introduction of the methoxyphenyl and methyl substituents. The final step involves the acetylation of the hydroxyl group at the 7-position to form the acetate ester.
Preparation of Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of Substituents: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, while the methyl group can be added via alkylation reactions.
Acetylation: The hydroxyl group at the 7-position is acetylated using acetic anhydride in the presence of a base such as pyridine to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups in the chromen-2-one core, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the acetate group, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced chromen-2-one derivatives.
Substitution: Halogenated or aminated derivatives of the compound.
Scientific Research Applications
3-(4-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-4-methylcoumarin: Similar structure but lacks the acetate group.
4-Methyl-7-hydroxycoumarin: Similar core structure but different substituents.
3-Phenylcoumarin: Similar core structure but different substituents.
Uniqueness
3-(4-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate is unique due to the presence of the methoxyphenyl, methyl, and acetate groups, which confer distinct chemical and biological properties
Biological Activity
3-(4-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate, a derivative of coumarin, belongs to a class of compounds known for their diverse biological activities. Coumarin derivatives have been extensively studied for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to summarize the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure
The molecular formula of this compound is C22H16O5, indicating the presence of a methoxy group and an acetate moiety attached to the coumarin core. The structural characteristics play a crucial role in determining its biological activity.
Antioxidant Activity
Research indicates that coumarin derivatives exhibit significant antioxidant properties. For instance, preliminary tests on related compounds have shown effective free radical scavenging capabilities. The compound this compound is expected to demonstrate similar activities due to its structural resemblance to other potent antioxidants in the coumarin family.
Table 1: Antioxidant Activity Comparison
Compound | SC50 (μg/mL) | Reference |
---|---|---|
3-(4-Methoxyphenyl)-4-methyl-2-oxo... | TBD | |
Ascorbic Acid | 1.65 | |
Other Coumarin Derivatives | Varies |
Antimicrobial Activity
Coumarins are well-documented for their antimicrobial properties. Studies have shown that modifications at various positions on the coumarin ring can enhance antifungal and antibacterial activities. The specific compound under discussion has not been extensively tested; however, it is hypothesized that it may exhibit similar antimicrobial effects as other derivatives.
Table 2: Antimicrobial Activity of Coumarin Derivatives
Compound | MIC (µg/mL) | Activity Type | Reference |
---|---|---|---|
3-(4-Methoxyphenyl)-4-methyl-2-oxo... | TBD | Antifungal | |
7-(Pentyloxy)-2H-chromen-2-one | 0.206 | Antifungal | |
Other Coumarin Derivatives | Varies | Antibacterial |
Enzyme Inhibition
The structure of this compound suggests potential inhibition of enzymes such as monoamine oxidase (MAO). Previous studies on related compounds indicate that certain substitutions can lead to significant MAO-B inhibition, which could be relevant for conditions like Parkinson's disease.
Table 3: MAO-B Inhibition by Coumarin Derivatives
Case Studies and Research Findings
Several studies have explored the biological activity of coumarin derivatives, highlighting their pharmacological potential:
- Antioxidant Studies : A recent study demonstrated that derivatives similar to this compound exhibited SC50 values indicating strong antioxidant activity compared to standard antioxidants like ascorbic acid .
- Antimicrobial Efficacy : In vitro tests on related coumarins revealed promising antifungal activity against resistant strains of Candida species, suggesting that structural modifications can enhance bioactivity against pathogens .
- Enzyme Inhibition Research : Structure-activity relationship analyses have shown that specific substitutions on the coumarin scaffold can lead to selective inhibition of MAO-B, providing insights into potential therapeutic applications in neurodegenerative diseases .
Properties
IUPAC Name |
[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11-16-9-8-15(23-12(2)20)10-17(16)24-19(21)18(11)13-4-6-14(22-3)7-5-13/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAIEQDTMZWJBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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